Acefylline

概要

説明

アセフィリンはアデノシン受容体拮抗薬として作用し、ジフェンヒドラミン誘発性眠気を抑制するために製薬製剤でジフェンヒドラミンと組み合わされることが多いです . アセフィリンは、セルライトの治療や皮膚コンディショナーとして化粧品にも使用されています .

2. 製法

アセフィリンは、さまざまな化学経路によって合成することができます。一般的な方法の1つは、テオフィリンとクロロ酢酸を塩基性条件下で反応させてアセフィリンを生成する方法です。この反応には、通常、水やエタノールなどの溶媒と水酸化ナトリウムなどの塩基が必要です。 混合物を加熱して反応を促進し、生成物を再結晶によって精製します .

工業生産方法には、連続フロー合成などのより高度な技術が含まれる場合があります。これは、反応条件をより適切に制御し、収率を向上させることができます。 この方法は、不要な副生成物の生成を抑制することもでき、プロセスをより効率的で環境にやさしくします .

3. 化学反応の分析

アセフィリンは、以下を含むさまざまな化学反応を起こします。

酸化: アセフィリンは酸化されて対応するカルボン酸誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: アセフィリンの還元によって対応するアルコールを生成することができます。水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化は通常カルボン酸を生成し、還元はアルコールを生成します .

4. 科学研究の応用

アセフィリンは、幅広い科学研究の応用があります。

化学: アセフィリンは、潜在的な医薬品の用途を持つさまざまな誘導体の合成のための出発物質として使用されています.

生物学: 生物学研究では、アセフィリンは細胞プロセスへの影響と治療薬としての可能性について研究されています.

作用機序

アセフィリンは、主にアデノシン受容体拮抗薬として作用することで効果を発揮します。 アデノシン受容体を阻害することによって、アセフィリンは中枢神経系に対するアデノシンの抑制効果を防ぎ、覚醒度の向上と眠気の減少につながります . さらに、アセフィリンは気管支拡張作用があり、気管支平滑筋を弛緩させて呼吸器疾患における気流を改善します .

生化学分析

Biochemical Properties

Acefylline interacts with adenosine receptors, acting as an antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the blocking of adenosine receptors, which can influence various biochemical processes.

Cellular Effects

In terms of cellular effects, this compound’s role as an adenosine receptor antagonist means it can influence cell function. It can affect cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an adenosine receptor antagonist . By binding to adenosine receptors, it can inhibit or activate enzymes and cause changes in gene expression.

準備方法

Acefylline can be synthesized through various chemical routes. One common method involves the reaction of theophylline with chloroacetic acid under basic conditions to yield this compound. The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly .

化学反応の分析

Acefylline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form the corresponding carboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

科学的研究の応用

類似化合物との比較

アセフィリンは、テオフィリンやカフェインなどの他のキサンチン誘導体と類似しています。 アセフィリンは、これらの化合物とは異なる独自の特性を持っています。

テオフィリン: アセフィリンとテオフィリンはどちらも気管支拡張薬として使用されますが、アセフィリンは作用時間が長く、吐き気や嘔吐などの副作用が起こりにくいです.

カフェイン: 両方の化合物はアデノシン受容体拮抗薬として作用しますが、アセフィリンはより強力で、呼吸機能に対するより顕著な効果があります.

その他の類似化合物には、8-クロロテオフィリンやアミノフィリンなどがあり、これらもキサンチン類に属し、アセフィリンと一部の薬理学的特性を共有しています .

生物活性

Acefylline, a derivative of theophylline, has garnered attention in pharmacological research due to its diverse biological activities. Initially recognized for its bronchodilator properties, recent studies have expanded its potential applications to include anticancer, antituberculosis, and other therapeutic effects. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and associated case studies.

Overview of this compound

This compound (chemical name: 7-acetyltheophylline) is a methylxanthine derivative that exhibits several pharmacological effects. It is primarily used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the inhibition of phosphodiesterase and antagonism of adenosine receptors, leading to bronchodilation and anti-inflammatory effects.

Anticancer Activity

Recent research has highlighted this compound's potential as an anticancer agent. Various derivatives have been synthesized and tested against different cancer cell lines, demonstrating promising results.

Case Studies and Research Findings

-

Synthesis and Testing of this compound Derivatives :

A series of novel this compound derivatives were synthesized and evaluated for their cytotoxic effects against lung (A549) and breast (MCF-7) cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significantly lower cell viability compared to this compound itself, suggesting enhanced anticancer activity. For instance, compound 11g showed a cell viability of 21.74 ± 1.60% against A549 cells, while this compound had a viability of 86.32 ± 11.75% at the same concentration . -

Structure-Activity Relationship (SAR) :

The SAR analysis revealed that substituents on the phenyl ring of this compound derivatives significantly influenced their anticancer activity. Electron-donating groups generally enhanced activity, with compound 11g (bearing a methyl group at the para position) exhibiting the most potent effects . -

Hemolytic Activity :

In addition to anticancer properties, hemolytic studies were conducted to assess the toxicity of these derivatives towards red blood cells (RBCs). Most derivatives displayed low hemolytic activity, indicating a favorable safety profile for potential therapeutic use .

Summary of Key Findings

| Compound | Cell Line | Cell Viability (%) | IC50 (μM) | Hemolysis (%) |

|---|---|---|---|---|

| This compound | A549 | 86.32 ± 11.75 | N/A | N/A |

| 11g | A549 | 21.74 ± 1.60 | 1.25 ± 1.60 | 0.39 |

| 11c | MCF-7 | 38.74 ± 2.07 | N/A | N/A |

| 11d | MCF-7 | 34.73 ± 2.49 | N/A | N/A |

特性

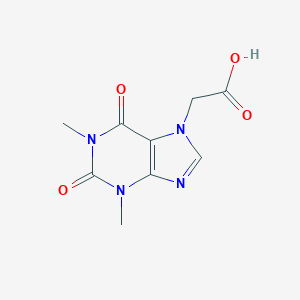

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYFGRCYSCXKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

837-27-4 (hydrochloride salt) | |

| Record name | Acefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057796 | |

| Record name | Acefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-37-9 | |

| Record name | Acefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acefylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 652-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophyllin-7-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M494UE2YEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。